3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide
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Overview
Description
“3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C13H21NO3S . It is a type of benzenesulfonamide, a class of organic compounds that contain a sulfonamide group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a tert-butyl group, an ethyl group, a methoxy group, and a sulfonamide group . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As a benzenesulfonamide, “this compound” would be expected to undergo reactions typical of this class of compounds. These could include electrophilic substitution reactions on the benzene ring . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, “N-(3-tert-Butylbenzyl)-4-methoxybenzenesulfonamide”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions for research on “3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide” could include further investigation of its synthesis, determination of its physical and chemical properties, and exploration of its potential biological activities. This could involve both experimental studies and computational modeling .
Properties
IUPAC Name |
3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-6-14-18(15,16)10-7-8-12(17-5)11(9-10)13(2,3)4/h7-9,14H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYDJQFGBIAQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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